molecular formula C17H16N2O3 B2706104 phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 941933-15-9

phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2706104
CAS No.: 941933-15-9
M. Wt: 296.326
InChI Key: LCPRJNWPUYPJHZ-UHFFFAOYSA-N
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Description

phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a chemical compound that features a pyrrolidinone ring attached to a phenyl group through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (4-(2-oxopyrrolidin-1-yl)phenyl)carbamate typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)phenylamine with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is unique due to its specific carbamate linkage, which can confer different chemical and biological properties compared to its sulfonate and sulfonamide analogs. This uniqueness can be leveraged in the design of new compounds with tailored biological activities .

Properties

IUPAC Name

phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-7-4-12-19(16)14-10-8-13(9-11-14)18-17(21)22-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPRJNWPUYPJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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